molecular formula C16H18OS B14628347 (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol CAS No. 54997-21-6

(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol

Cat. No.: B14628347
CAS No.: 54997-21-6
M. Wt: 258.4 g/mol
InChI Key: CEAOEGBGRRMHGQ-UHFFFAOYSA-N
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Description

(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol is an organic compound that features a phenyl group substituted with a sulfanyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 4-(Propan-2-yl)phenylmagnesium bromide with 2-(chloromethyl)phenyl sulfide under controlled conditions can yield the desired compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-{[4-(Methyl)phenyl]sulfanyl}phenyl)methanol
  • (2-{[4-(Ethyl)phenyl]sulfanyl}phenyl)methanol
  • (2-{[4-(Butyl)phenyl]sulfanyl}phenyl)methanol

Uniqueness

(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

54997-21-6

Molecular Formula

C16H18OS

Molecular Weight

258.4 g/mol

IUPAC Name

[2-(4-propan-2-ylphenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C16H18OS/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-10,12,17H,11H2,1-2H3

InChI Key

CEAOEGBGRRMHGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2CO

Origin of Product

United States

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